N-(2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide
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Description
N-(2-methoxyphenyl)-2-((4-(2-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H19N3O4S and its molecular weight is 397.45. The purity is usually 95%.
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Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
Chemoselective acetylation of aminophenols, an important process for synthesizing antimalarial drugs, employs catalysts like Novozym 435 to achieve selective acetylation, demonstrating the compound's relevance in drug development processes (Magadum & Yadav, 2018).
Anticancer and Antiviral Activities
Compounds structurally related to the one have shown selective inhibition against leukemia cell lines and significant activity against specific virus strains, highlighting their potential in developing anticancer and antiviral therapies (Havrylyuk et al., 2013).
Anti-Microbial Activities
Novel thiazole derivatives, by incorporating pyrazole moieties, exhibit significant anti-bacterial and anti-fungal activities, suggesting applications in combating microbial infections (Saravanan et al., 2010).
Pharmacological Evaluation for Antioxidant, Analgesic, and Anti-Inflammatory Actions
The pharmacological potential of derivatives including pyrazole and oxadiazole has been assessed, showing promising antioxidant, analgesic, and anti-inflammatory effects, which could lead to new therapeutic agents (Faheem, 2018).
Green Synthesis of Azo Disperse Dyes
The green synthesis approach for producing azo disperse dyes intermediates, utilizing novel catalysts, underscores the compound's role in sustainable industrial processes (Qun-feng, 2008).
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-16-9-5-3-7-14(16)22-18(24)13-28-19-20(25)23(12-11-21-19)15-8-4-6-10-17(15)27-2/h3-12H,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRCADQBPBEQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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